molecular formula C21H14N2O3 B086115 1-Amino-5-benzoylaminoanthraquinone CAS No. 117-06-6

1-Amino-5-benzoylaminoanthraquinone

Cat. No.: B086115
CAS No.: 117-06-6
M. Wt: 342.3 g/mol
InChI Key: FWEQPMZEKHHFTB-UHFFFAOYSA-N
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Preparation Methods

1-Amino-5-benzoylaminoanthraquinone can be synthesized through several methods. One common approach involves the ammonolysis of 1-nitroanthraquinone at high temperatures using a continuous-flow method. This process is optimized to achieve high yields and involves reaction conditions such as a temperature of 213°C and a residence time of 4.3 minutes . Another method includes a green and catalyst-free synthesis involving a one-pot three-component condensation reaction of 1- and 2-aminoanthraquinones, triethyl orthoformate, and CH-acid compounds under mild temperature conditions (50°C) . Industrial production methods often utilize these optimized synthetic routes to ensure efficiency and scalability.

Chemical Reactions Analysis

1-Amino-5-benzoylaminoanthraquinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding hydroquinone derivatives.

    Substitution: It can undergo substitution reactions where the amino or benzoylamino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Amino-5-benzoylaminoanthraquinone varies depending on its application. In pharmaceutical contexts, it acts as a building block for drug synthesis, where its specific interactions with molecular targets and pathways depend on the final compound being synthesized. Generally, it interacts with enzymes and proteins, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-Amino-5-benzoylaminoanthraquinone can be compared with other anthraquinone derivatives such as:

Properties

IUPAC Name

N-(5-amino-9,10-dioxoanthracen-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3/c22-15-10-4-8-13-17(15)19(24)14-9-5-11-16(18(14)20(13)25)23-21(26)12-6-2-1-3-7-12/h1-11H,22H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEQPMZEKHHFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059445
Record name Benzamide, N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
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Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117-06-6
Record name N-(5-Amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide
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Record name 1-Amino-5-benzamidoanthraquinone
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Record name 1-Amino-5-benzoylaminoanthraquinone
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Record name Benzamide, N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
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Record name Benzamide, N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
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Record name N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide
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Record name 1-Amino-5-benzamidoanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the optimized synthesis process for 1-Amino-5-benzoylaminoanthraquinone, and how does it improve upon previous methods?

A1: The optimized synthesis involves reacting 1,5-diaminoanthraquinone with benzoyl chloride in the presence of methyl benzoate (solvent) and sodium carbonate (acid binding agent). [] The key optimization parameters are:

    Q2: How was the synthesized this compound characterized?

    A2: The identity and purity of the synthesized compound were confirmed using several techniques: []

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